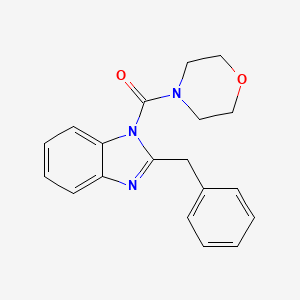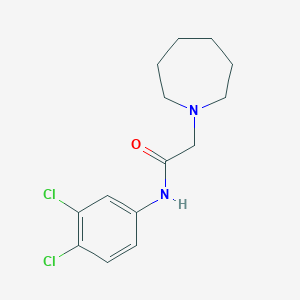
2-amino-5-chloro-4-Thiazolecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-chloro-4-Thiazolecarboxaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-4-Thiazolecarboxaldehyde typically involves the reaction of 2-amino-5-chlorothiazole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 2-amino-5-chlorothiazole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 4-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-chloro-4-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-amino-5-chloro-4-thiazolecarboxylic acid.
Reduction: 2-amino-5-chloro-4-thiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-amino-5-chloro-4-Thiazolecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-5-chloro-4-Thiazolecarboxaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-thiazolecarboxaldehyde: Lacks the chlorine atom at the 5-position.
2-amino-5-chlorothiazole: Lacks the formyl group at the 4-position.
2-amino-4,5-dichlorothiazole: Contains an additional chlorine atom at the 4-position.
Uniqueness
2-amino-5-chloro-4-Thiazolecarboxaldehyde is unique due to the presence of both the amino and formyl groups, as well as the chlorine atom.
Propiedades
Fórmula molecular |
C4H3ClN2OS |
|---|---|
Peso molecular |
162.60 g/mol |
Nombre IUPAC |
2-amino-5-chloro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4H3ClN2OS/c5-3-2(1-8)7-4(6)9-3/h1H,(H2,6,7) |
Clave InChI |
MOZLQUAAOIOHJJ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(SC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127217.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)

![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)


![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)

![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)
